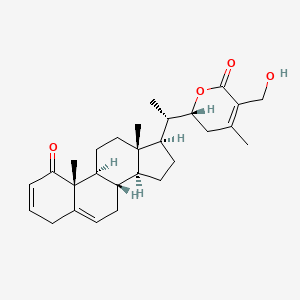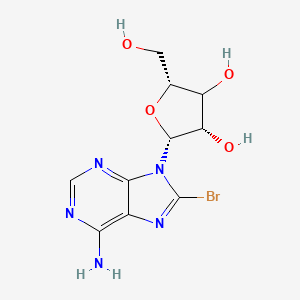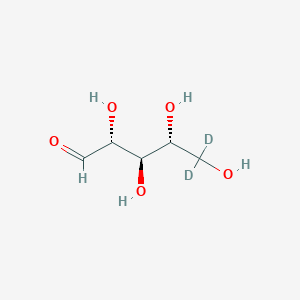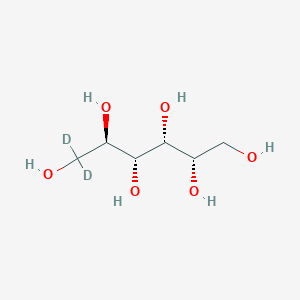
D-Sorbitol-d2-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Sorbitol-d2-2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. This compound is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Sorbitol-d2-2 is synthesized by the catalytic hydrogenation of glucose, where deuterium is introduced to replace hydrogen atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose is first dissolved in water, and then deuterium gas is bubbled through the solution in the presence of a catalyst. The reaction mixture is maintained at elevated temperatures and pressures to ensure complete hydrogenation. The product is then purified through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: D-Sorbitol-d2-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sorbose or other sugar acids.
Reduction: Further reduction can yield different sugar alcohols.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Catalysts like nickel (Ni) or platinum (Pt) are used for further reduction.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Sorbose, gluconic acid.
Reduction: Mannitol, xylitol.
Substitution: Various deuterated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Sorbitol-d2-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, it is used to study the effects of sugar alcohols on cellular processes and to investigate the metabolic fate of sorbitol in different organisms .
Medicine: this compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug interactions and metabolic rates .
Industry: In the food industry, it is used as a non-caloric sweetener and humectant. In the pharmaceutical industry, it serves as an excipient in drug formulations to enhance stability and bioavailability .
Wirkmechanismus
D-Sorbitol-d2-2 exerts its effects primarily through its role as a sugar alcohol. It is absorbed slowly in the gastrointestinal tract and metabolized by the liver. The deuterium labeling does not significantly alter its metabolic pathway but allows for detailed tracking in metabolic studies. The compound acts as a laxative by drawing water into the large intestine, stimulating bowel movements .
Vergleich Mit ähnlichen Verbindungen
Sorbitol: A non-deuterated form of D-Sorbitol-d2-2, commonly used as a sugar substitute and in various industrial applications.
Mannitol: Another sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A five-carbon sugar alcohol used as a sweetener with distinct metabolic effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotope allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2 |
InChI-Schlüssel |
FBPFZTCFMRRESA-JRFFAVGLSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)

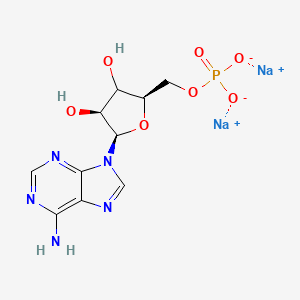
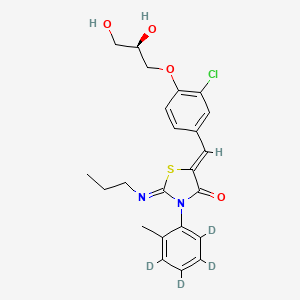
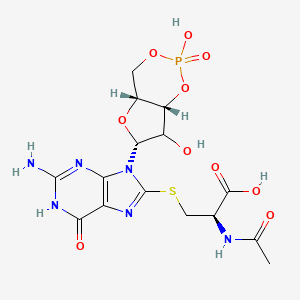
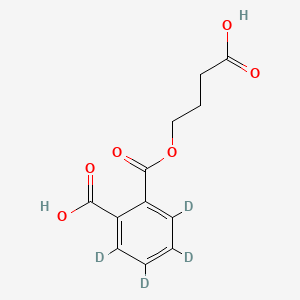
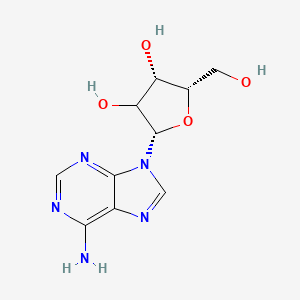

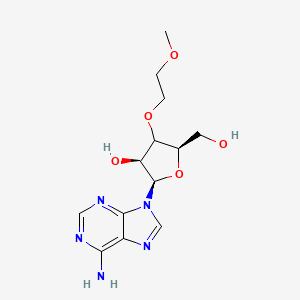

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
